molecular formula C17H18O6 B147542 Protosappanin A dimethyl acetal CAS No. 868405-37-2

Protosappanin A dimethyl acetal

Cat. No. B147542
M. Wt: 318.32 g/mol
InChI Key: SVSDBMDJWUPWHK-UHFFFAOYSA-N
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Description

Protosappanin A dimethyl acetal is a homoisoflavonoid, a type of polyphenolic compound . It can be isolated from Caesalpinia sappan, a plant species in the legume family .


Synthesis Analysis

A total synthesis method for protosappanin A, which is a complex natural product with many biological activities, was developed with 6 linear steps . Dibenzo [b,d]oxepinones as the key intermediates of the synthetic route were prepared by a palladium-catalyzed ortho C–H activation/C–C cyclization under microwave .


Molecular Structure Analysis

The molecular weight of Protosappanin A dimethyl acetal is 318.32 and its molecular formula is C17H18O6 . The structure of the compound includes a biphenyl system .


Chemical Reactions Analysis

Protosappanin C, a related compound, can yield a dimethyl acetal on treatment with p-toluenesulfonic acid in methanol . This suggests that similar reactions may be possible with Protosappanin A dimethyl acetal.


Physical And Chemical Properties Analysis

Protosappanin A dimethyl acetal is an amorphous powder . It is stable under recommended storage conditions . The compound is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .

Scientific Research Applications

1. Xanthine Oxidase Inhibitory Activity

Protosappanin A dimethyl acetal, along with other compounds isolated from the heartwood of Vietnamese Caesalpinia sappan, has demonstrated significant xanthine oxidase inhibitory activity. This suggests its potential use in treating conditions like gout, where xanthine oxidase plays a key role (Nguyen et al., 2005).

2. Cytotoxic Activities

Research indicates the presence of novel protosappanins, including protosappanin A dimethyl acetal, in Caesalpinia sappan L. These compounds have been evaluated for their cytotoxic activities using the MTT assay, highlighting their potential in cancer research and therapy (Wang et al., 2014).

3. Antitumor Effects

In a study assessing the antitumor effects of protosappanin B extracted from Lignum Sappan, significant findings were observed in vitro on human bladder cancer and mouse bladder cancer cells. Although not directly on protosappanin A dimethyl acetal, this research provides insight into the broader potential antitumor effects of protosappanins (Yang et al., 2016).

4. Pharmacokinetic Studies

Protosappanin B, a major constituent of C. sappan L., has been the subject of pharmacokinetic and bioavailability studies in rats, providing essential information for future research on related compounds like protosappanin A dimethyl acetal (Chen et al., 2017).

5. Immunosuppressive Effects

Studies have shown that protosappanin A, a major ingredient from Caesalpinia sappan L., exhibits significant immunosuppressive activity. This suggests the potential therapeutic application of protosappanin A dimethyl acetal in organ transplantation or T cell-mediated immune disorders (Wu et al., 2009).

6. Total Synthesis and Derivatives

Research into the total synthesis of protosappanin A, including its derivatives, has been conducted. This opens avenues for the development of novel therapeutic agents and further exploration of its applications (Liu et al., 2016).

7. Analytical Determination in Natural Products

Techniques have been developed for the determination of protosappanin B in natural products like Caesalpinia sappan L., essential for quality control and research purposes. This analytical approach can be adapted for studying protosappanin A dimethyl acetal (Yongjun, 2010).

Future Directions

The bioactive compounds of Caesalpinia sappan, including Protosappanin A dimethyl acetal, have the potential to be developed as therapeutic agents to combat cardiovascular diseases like myocardial infarction and vascular disease . Further studies are needed to understand the possible modulatory role of these compounds in cardiovascular diseases .

properties

IUPAC Name

10,10-dimethoxy-8-oxatricyclo[10.4.0.02,7]hexadeca-1(16),2(7),3,5,12,14-hexaene-5,14,15-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O6/c1-21-17(22-2)8-10-5-14(19)15(20)7-13(10)12-4-3-11(18)6-16(12)23-9-17/h3-7,18-20H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSDBMDJWUPWHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CC2=CC(=C(C=C2C3=C(C=C(C=C3)O)OC1)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Protosappanin A dimethyl acetal

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
MTT Nguyen, S Awale, Y Tezuka, Q Le Tran… - Chemical and …, 2005 - jstage.jst.go.jp
… , protosappanin E-2 (2), and protosappanin A dimethyl acetal (3). In this paper, we report the … Thus, 3 was assumed to be protosappanin A dimethyl acetal, which was confirmed by the …
Number of citations: 93 www.jstage.jst.go.jp
M Duran-Izquierdo, M Taboada-Alquerque… - … Medicine and Therapies, 2022 - Springer
… skeleton, correspond to pterocarpans (brazilein and hematein), protosappanins (protosappanins A, B and C, 10-O-methylprotosappanin B and protosappanin A dimethyl acetal) and …
Number of citations: 5 link.springer.com
X Kang, D Jin, Y Zhang, R Zhou, Y Zhang… - … and Alternative Medicine, 2021 - hindawi.com
Background. Diabetic peripheral neuropathy (DPN) is one of the most common chronic complications of diabetes, which seriously affects the physical and mental health of patients. …
Number of citations: 4 www.hindawi.com
MRAA Syamsunarno, R Safitri… - Frontiers in pharmacology, 2021 - frontiersin.org
… The bioactive compounds, neoprotosappanin, protosappanin A, protosappanin A dimethyl acetal, protosappanin E-2, neosappanone A, sappanol, deoxysappanone B, sappanone B, …
Number of citations: 21 www.frontiersin.org
BS Min, TD Cuong, TM Hung, BK Min, BS Shin… - Bioorganic & medicinal …, 2012 - Elsevier
… [4,5-c]chromen-7-ol (7), 14 (3R,4S)-3-(3′-methoxy-4′-hydroxybenzyl)-3,4-dihydro-2′′,3′′-dimethyl-3H-[1,3]dioxolo[4,5-c]chromen-7-ol (8), 14 protosappanin A dimethyl acetal (9)…
Number of citations: 70 www.sciencedirect.com
DC To, MH Tran, PH Nguyen… - Tropical Journal of …, 2023 - search.ebscohost.com
… According to this data, compound 3 was identified as protosappanin A dimethyl acetal after … [4,5-c]chromen-7-ol (2), protosappanin A dimethyl acetal (3), caesalpiniaphenol F (4), α,2′,4,…
Number of citations: 0 search.ebscohost.com
CR Pawar, AD Landge, SJ Surana - Journal of Pharmacy Research, 2008 - Citeseer
… A novel biogenetically exclusive benzindenopyran, with a new carbon framework, neoprotosappanin and a new compound protosappanin A dimethyl acetal, were isolated together …
Number of citations: 38 citeseerx.ist.psu.edu
S Ningsih - Jurnal Bioteknologi dan Biosains Indonesia, 2018 - ejournal.brin.go.id
Hiperurisemia adalah penyakit yang dicirikan dengan kadar asam urat tinggi dimana prevalensi penderita cenderung meningkat. Penelitian ini bertujuan untuk mempelajari aktivitas …
Number of citations: 1 ejournal.brin.go.id
H Wagner, R Bauer, D Melchart… - … Fingerprint Analysis of …, 2016 - Springer
… Protosappanin AD, E-1 and E-2, isoprotosappanin B, protosappanin A dimethyl acetal, protosappanin C dimethyl acetal, caesappin A + B, 10-O-methyprotosappanin B, 10-O-methyliso-…
Number of citations: 0 link.springer.com
K Devanathan - Ethnobotany of the Mountain Regions of Southeast …, 2020 - Springer
… ]-1 0 ,6 0 ,6 0 ,7 0 -tetrol and 3-[[4,5-dihydroxy-2(hydroxymethyl) phenyl]-methyl]-2,3-dihydro-3,6-benzofurandiol (Safitri et al. 2003), neoprotosappanin, protosappanin A dimethyl acetal, …
Number of citations: 2 link.springer.com

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